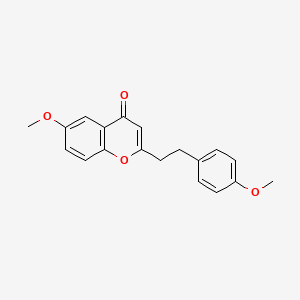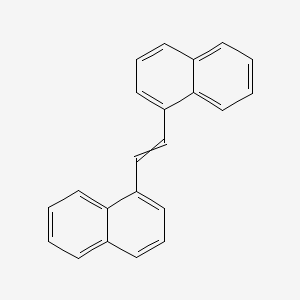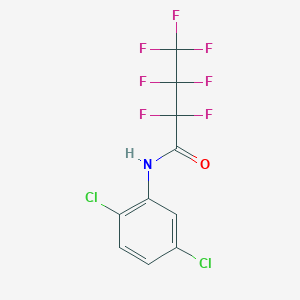
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic and aliphatic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,5-dichloroaniline with heptafluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution: Products with additional functional groups on the aromatic ring.
Reduction: The corresponding amine derivative.
Hydrolysis: 2,5-dichloroaniline and heptafluorobutyric acid.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of materials with specific chemical resistance or other desirable properties.
Wirkmechanismus
The mechanism of action of N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide depends on its specific application. In biological systems, it may interact with cellular components through its aromatic and fluorinated groups, potentially affecting membrane permeability or enzyme activity. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide: Similar structure but with fewer fluorine atoms.
N-(2,5-dichlorophenyl)-succinamic acid: Contains a succinamic acid moiety instead of the heptafluorobutanamide group.
Uniqueness
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased lipophilicity and chemical stability. These properties make it particularly useful in applications requiring high resistance to chemical degradation.
Eigenschaften
CAS-Nummer |
121806-67-5 |
|---|---|
Molekularformel |
C10H4Cl2F7NO |
Molekulargewicht |
358.04 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C10H4Cl2F7NO/c11-4-1-2-5(12)6(3-4)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21) |
InChI-Schlüssel |
UFJLYZKVFUIJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


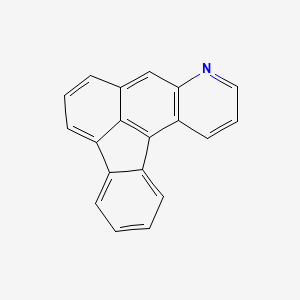
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
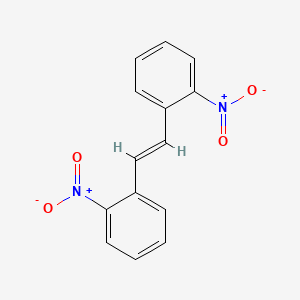
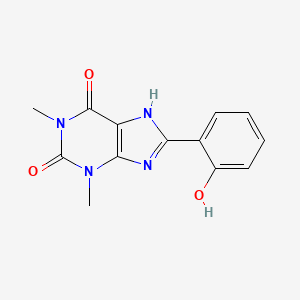
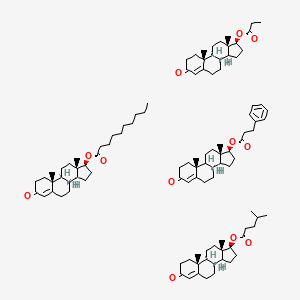
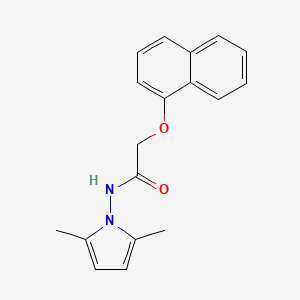

![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)



![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
